

# Pharmacological profile of 2-Methyltryptamine.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Methyltryptamine**

Cat. No.: **B130797**

[Get Quote](#)

An In-depth Technical Guide to the Pharmacological Profile of **2-Methyltryptamine**

## Abstract

**2-Methyltryptamine** (2-MT), a synthetic tryptamine derivative, presents a unique pharmacological profile characterized by its interaction with the serotonergic system. This technical guide provides a comprehensive analysis of 2-MT, detailing its chemical properties, pharmacodynamics, pharmacokinetics, and observed physiological effects. Synthesized and evaluated by Alexander Shulgin, 2-MT is noted for producing mild psychoactive effects, distinct from classic psychedelic tryptamines. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of 2-MT's mechanism of action, supported by experimental data and protocols.

## Introduction to 2-Methyltryptamine (2-MT)

**2-Methyltryptamine** is a substituted tryptamine and a structural analog of the neurotransmitter serotonin.<sup>[1][2]</sup> Its chemical structure features a methyl group at the second position of the indole ring, a modification that significantly alters its pharmacological properties compared to its parent compound, tryptamine.

Chemical and Physical Properties:<sup>[3]</sup>

- IUPAC Name: 2-(2-methyl-1H-indol-3-yl)ethanamine<sup>[3]</sup>
- CAS Number: 2731-06-8<sup>[3]</sup>

- Chemical Formula: C<sub>11</sub>H<sub>14</sub>N<sub>2</sub>[3]
- Molar Mass: 174.247 g/mol [3]

First synthesized and explored for its psychoactive potential by Alexander Shulgin, 2-MT was found to be orally active but generally produced only mild psychedelic effects.[3] Instead of profound hallucinatory experiences, its effects were reported to include tactile enhancement and auditory distortions.[3] This distinct profile makes 2-MT a subject of interest for understanding the structure-activity relationships within the tryptamine class of compounds.

## Pharmacodynamics: Receptor Interactions and Mechanism of Action

The primary mechanism of action for 2-MT involves its interaction with serotonin (5-HT) receptors.[3] Its effects are predominantly mediated through its agonist activity at these sites, albeit with significantly lower potency compared to tryptamine.[3]

## Receptor Binding and Functional Activity

2-MT demonstrates measurable affinity for the 5-HT<sub>1A</sub> and 5-HT<sub>2A</sub> receptor subtypes.[3] Radioligand binding assays have been employed to quantify these interactions, revealing its binding constants (K<sub>i</sub>) and functional potencies (EC<sub>50</sub>).

| Receptor Subtype   | Binding Affinity (K <sub>i</sub> , nM) | Functional Activity (EC <sub>50</sub> , nM) | Relative Affinity (vs. Tryptamine) | Relative Potency (vs. Tryptamine) |
|--------------------|----------------------------------------|---------------------------------------------|------------------------------------|-----------------------------------|
| 5-HT <sub>1A</sub> | 1,095                                  | 12,534                                      | 34-fold lower                      | 14-fold lower                     |
| 5-HT <sub>2A</sub> | 7,774                                  | 4,598                                       | 3.2-fold lower                     | 19-fold lower                     |

Data sourced from Wikipedia, citing a primary study.[3]

The data clearly indicates that while 2-MT engages with key serotonin receptors implicated in mood and perception, its affinity and potency are substantially reduced compared to tryptamine.<sup>[3]</sup> The 5-HT<sub>2A</sub> receptor is the primary target for classic psychedelic drugs, and the reduced activity of 2-MT at this site likely accounts for its attenuated psychedelic effects.<sup>[4][5]</sup> [\[6\]](#)

## Signaling Pathways

As an agonist at G-protein coupled receptors (GPCRs), 2-MT initiates intracellular signaling cascades upon binding.

- 5-HT<sub>1A</sub> Receptor Activation: Typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is generally associated with anxiolytic and antidepressant effects.
- 5-HT<sub>2A</sub> Receptor Activation: Primarily couples to the Gq/11 pathway, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This pathway is critically involved in the mediation of psychedelic effects.[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: Generalized signaling pathways for 5-HT<sub>1A</sub> and 5-HT<sub>2A</sub> receptors activated by 2-MT.

## Interaction with Monoamine Oxidase (MAO)

Many tryptamines are substrates for monoamine oxidase (MAO), an enzyme responsible for their degradation.<sup>[7][8]</sup> The presence of a methyl group on the alpha carbon of the ethylamine side chain in compounds like α-methyltryptamine (αMT) is known to confer resistance to MAO degradation and even inhibitory properties.<sup>[9]</sup> While 2-MT has a methyl group on the indole ring rather than the side chain, its potential to interact with MAO should not be entirely dismissed without specific enzymatic assays. Inhibition of MAO would lead to increased synaptic concentrations of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, potentially contributing to its overall psychoactive effect.<sup>[10][11][12]</sup>

## Pharmacokinetics: ADME Profile

Specific pharmacokinetic data for 2-MT in humans is not extensively documented. However, its profile can be inferred from its chemical structure and studies of related tryptamines.<sup>[13][14][15]</sup> <sup>[16]</sup>

- Absorption: 2-MT is reported to be orally active, which suggests it is sufficiently stable in the gastrointestinal tract and can be absorbed into systemic circulation.<sup>[3]</sup>
- Distribution: As a lipophilic molecule, 2-MT is expected to cross the blood-brain barrier to exert its effects on the central nervous system.
- Metabolism: The primary route of metabolism for tryptamines is oxidative deamination by MAO-A.<sup>[8][13]</sup> The resulting aldehyde is then further oxidized to an inactive carboxylic acid metabolite. Other potential metabolic pathways include N-oxidation and hydroxylation of the indole ring, followed by glucuronidation or sulfation for excretion.<sup>[14][17][18]</sup>
- Excretion: Metabolites are primarily excreted in the urine.

## Experimental Workflow for Metabolic Profiling

Studying the metabolism of a novel compound like 2-MT typically involves a combination of *in vitro* and *in vivo* methods to identify metabolic pathways and major metabolites.



[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for the metabolic profiling of **2-Methyltryptamine**.

## Physiological and Behavioral Effects

The pharmacological activity of 2-MT translates into a specific set of behavioral responses in animal models and subjective effects in humans.

## Preclinical Animal Studies

- Head-Twitch Response (HTR): The HTR in rodents is a behavioral proxy for 5-HT<sub>2A</sub> receptor activation and potential psychedelic activity. Findings for 2-MT are mixed; one study reported

that it induced the HTR, an effect blocked by the 5-HT<sub>2A</sub> antagonist ketanserin, while another study found no significant HTR induction at the same dose.[3]

- Locomotor Activity and Reward: In rodents, 2-MT does not appear to alter locomotor activity or produce conditioned place preference (CPP), suggesting a low potential for abuse or addiction.[3]

## Reported Human Effects

As documented by Alexander Shulgin, 2-MT produces subtle psychoactive effects that are distinct from classic hallucinogens.[3] These effects are generally characterized by:

- Sensory Enhancement: Notably in the tactile domain.
- Auditory Distortions: Alterations in the perception of sound.
- Mild Psychedelic Effects: Lacking the intense visual and cognitive alterations associated with compounds like DMT or psilocybin.[3][19]

## Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of **2-Methyltryptamine** for the 5-HT<sub>2A</sub> receptor, a competitive radioligand binding assay is a standard and essential procedure.[4][10][20]

Objective: To quantify the affinity of 2-MT for the human 5-HT<sub>2A</sub> receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

- Test Compound: **2-Methyltryptamine** (2-MT)
- Radioligand: [<sup>3</sup>H]ketanserin (a high-affinity 5-HT<sub>2A</sub> antagonist)
- Receptor Source: Commercially available membranes from cells expressing the human 5-HT<sub>2A</sub> receptor (e.g., HEK293 cells)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4

- Non-specific Binding Control: Mianserin or another high-affinity non-radiolabeled 5-HT<sub>2A</sub> ligand
- Scintillation Cocktail and Liquid Scintillation Counter
- 96-well filter plates and Filtration apparatus

**Methodology:**

- Preparation of Reagents:
  - Prepare a stock solution of 2-MT in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to create a range of test concentrations (e.g., 10<sup>-10</sup> M to 10<sup>-4</sup> M).
  - Dilute the [<sup>3</sup>H]ketanserin in assay buffer to a final concentration near its K<sub>d</sub> value (typically ~1-2 nM).
  - Prepare the cell membranes in ice-cold assay buffer according to the manufacturer's specifications.
- Assay Setup (in a 96-well plate):
  - Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [<sup>3</sup>H]ketanserin, and 100 µL of the membrane preparation.
  - Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific control ligand (e.g., 10 µM Mianserin), 50 µL of [<sup>3</sup>H]ketanserin, and 100 µL of the membrane preparation.
  - Test Compound Wells: Add 50 µL of each 2-MT dilution, 50 µL of [<sup>3</sup>H]ketanserin, and 100 µL of the membrane preparation.
- Incubation:
  - Incubate the plate at room temperature (or specified temperature, e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Filtration and Washing:

- Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a vacuum manifold.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Quantification:
  - Allow the filters to dry completely.
  - Add scintillation cocktail to each well.
  - Measure the radioactivity retained on the filters using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
- Data Analysis:
  - Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.
  - Plot the percentage of specific binding against the logarithm of the 2-MT concentration.
  - Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism software) to determine the  $IC_{50}$  value (the concentration of 2-MT that inhibits 50% of specific radioligand binding).
  - Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant for the receptor.

## Conclusion

**2-Methyltryptamine** exhibits a pharmacological profile as a low-potency serotonin receptor agonist, primarily targeting 5-HT<sub>1A</sub> and 5-HT<sub>2A</sub> receptors.<sup>[3]</sup> Its unique structure results in attenuated psychedelic effects compared to other tryptamines, characterized more by sensory and auditory modulation than profound hallucinatory experiences. The mixed findings in preclinical models and the lack of significant rewarding properties suggest a low abuse potential.<sup>[3]</sup> Further research into its pharmacokinetics and metabolism is necessary to fully characterize its disposition in biological systems. 2-MT remains a valuable tool for

neuropharmacological research, providing insights into the subtle structure-activity relationships that govern the interaction of tryptamines with the serotonergic system.

## References

- **2-Methyltryptamine** - Wikipedia. (n.d.).
- Substituted tryptamine - Wikipedia. (n.d.).
- Heterocyclic Chemistry. (2007, July 4). Synthesis of **2-methyltryptamine**.
- Nichols, D. E., et al. (1987). Synthesis and serotonin receptor affinities of a series of enantiomers of .alpha.-methyltryptamines. *Journal of Medicinal Chemistry*.
- Dimethyltryptamine - Wikipedia. (n.d.).
- $\alpha$ -Methyltryptamine - Wikipedia. (n.d.).
- Hoshino, T., & Kotake, Y. (1932). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. *Canadian Journal of Research*.
- N-Methyltryptamine - Wikipedia. (n.d.).
- Nichols, D. E., et al. (1987). Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. *PubMed*.
- Novak, B. H., et al. (2005). Optimization and Scale-Up of the Grandberg Synthesis of **2-Methyltryptamine**. *Organic Process Research & Development*.
- Edmondson, D. E., et al. (2007). Monoamine oxidase inactivation: from pathophysiology to therapeutics. *PMC*.
- Barker, S. A., et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans. *PMC - PubMed Central*.
- Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. *PMC - NIH*.
- Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. *PubMed*.
- Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT. *ResearchGate*.
- Kousara, S., et al. (2017). Biomedical Significance of Tryptamine: A Review. *Walsh Medical Media*.
- Barker, S. A. (2018). Neuropharmacology of N,N-Dimethyltryptamine. *PMC - PubMed Central*.
- Grafinger, K. E., et al. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. *ResearchGate*.
- DEA Diversion Control Division. (n.d.). ALPHA-METHYLTRYPTAMINE (Street Name: Spirals).

- 5-HT receptor - Wikipedia. (n.d.).
- Cook, S. M., et al. (2015). Serotonin 2A Receptors are a Stress Response System: Implications for Post-Traumatic Stress Disorder. PMC - PubMed Central.
- Barker, S. A., et al. (2023). Pharmacokinetics of N,N-dimethyltryptamine in Humans. ResearchGate.
- Monoamine oxidase A - Wikipedia. (n.d.).
- Wagmann, L., et al. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. PubMed.
- Finberg, J. P. M., & Rabey, J. M. (2012). BEHAVIORAL OUTCOMES OF MONOAMINE OXIDASE DEFICIENCY: PRECLINICAL AND CLINICAL EVIDENCE. PMC - PubMed Central.
- PsychonautWiki. (n.d.).  $\alpha$ MT.
- Cunningham, C. W., et al. (2025). Pharmacodynamic effects and plasma pharmacokinetics of N,N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats. The Center for Forensic Science Research & Education.
- Dinis-Oliveira, R. J. (2017). Recreational Use, Analysis and Toxicity of Tryptamines. PMC - PubMed Central.
- Peroutka, S. J., & Snyder, S. H. (1983). Multiple serotonin receptors and their physiological significance. PubMed.
- Costa, J. L., et al. (2023).  $\alpha$ -Methyltryptamine ( $\alpha$ -MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. MDPI.
- PubChem. (n.d.). Methyltryptamine. National Institutes of Health.
- Serotonin - Wikipedia. (n.d.).
- Monoamine oxidase inhibitor - Wikipedia. (n.d.).
- Carhart-Harris, R. L., & Nutt, D. J. (2017). Serotonin and brain function: a tale of two receptors. PMC - PubMed Central.
- Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [walshmedicalmedia.com](http://walshmedicalmedia.com) [walshmedicalmedia.com]

- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. 2-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin 2A Receptors are a Stress Response System: Implications for Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin and brain function: a tale of two receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase A - Wikipedia [en.wikipedia.org]
- 9.  $\alpha$ -Methyltryptamine - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 13. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 20. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological profile of 2-Methyltryptamine.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130797#pharmacological-profile-of-2-methyltryptamine\]](https://www.benchchem.com/product/b130797#pharmacological-profile-of-2-methyltryptamine)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)